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molecular formula C7H5BrN2O5 B1374928 1-Bromo-4-methoxy-2,3-dinitrobenzene CAS No. 860465-95-8

1-Bromo-4-methoxy-2,3-dinitrobenzene

Cat. No. B1374928
M. Wt: 277.03 g/mol
InChI Key: XFWBPNPOHJWYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030497B2

Procedure details

A solution of 1.12 g (4.04 mmol) 1-bromo-4-methoxy-2,3-dinitro-benzene in 25 ml THF is hydrogenated in the presence of 100 mg Raney-Nickel (B113W Degussa) at normal pressure for 3 h. The catalyst is filtered off and the filtrate is concentrated in vacuo to afford 871 mg of the title compound as a grey crystalline solid.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-])=O)[C:3]=1[N+:13]([O-])=O>C1COCC1.[Ni]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([NH2:10])[C:3]=1[NH2:13]

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)OC)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 871 mg
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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